molecular formula C7H4FNO3 B122873 2-Fluoro-4-nitrobenzaldehyde CAS No. 157701-72-9

2-Fluoro-4-nitrobenzaldehyde

Cat. No. B122873
M. Wt: 169.11 g/mol
InChI Key: ZFCMKFOFVGHQNE-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO3 . It has a molecular weight of 169.11 g/mol . The IUPAC name for this compound is 2-fluoro-4-nitrobenzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-nitrobenzaldehyde is 1S/C7H4FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H . The compound’s structure includes a benzene ring with a fluoro group at the 2nd position and a nitro group at the 4th position .


Physical And Chemical Properties Analysis

2-Fluoro-4-nitrobenzaldehyde is a solid at room temperature . It has a density of 1.4±0.1 g/cm³ . The compound has a boiling point of 301.5±27.0 °C at 760 mmHg . The compound has a flash point of 136.2±23.7 °C .

Scientific Research Applications

1. Synthesis of Nitroacridines

2-Fluoro-4-nitrobenzaldehyde is utilized in the synthesis of nitroacridines. When reacted with arylamines, it forms mixtures of 2-arylamino-5-nitrobenzaldehydes, which undergo cyclization to produce 2-nitro-acridines. This process is significant in the field of organic chemistry and can be used in various applications like dyes, pharmaceuticals, and as intermediates in organic synthesis (Rosewear & Wilshire, 1981).

2. Radiopharmaceuticals Synthesis

2-Fluoro-4-nitrobenzaldehyde has been used as a precursor in synthesizing fluorine-18 labeled derivatives, which are crucial in the field of radiopharmaceuticals. These derivatives are employed in positron emission tomography (PET), a significant diagnostic tool in medical imaging (Orlovskaja et al., 2016).

3. Photochemistry Studies

It is also a useful compound in photochemical studies. 2-Nitrobenzaldehyde, closely related to 2-fluoro-4-nitrobenzaldehyde, acts as a photochemically sensitive and thermally robust actinometer, essential for measuring light intensity in photochemical reactions (Galbavy et al., 2010).

4. Stereoselective Synthesis

Another application is in the field of stereoselective synthesis. 2-Fluoro-4-nitrobenzaldehyde is used in one-pot synthesis of 2-aminobenzylidene derivatives, showcasing its role in creating complex molecules with specific stereochemistry, which is vital in drug development and material sciences (Xu et al., 2014).

5. Organic Synthesis and Reaction Studies

It has also been used to study the cyclocondensation reactions with amidines, leading to the synthesis of isoquinolines, which are important in the synthesis of various pharmaceuticals (Dar'in et al., 2004).

Safety And Hazards

2-Fluoro-4-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMKFOFVGHQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404287
Record name 2-fluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrobenzaldehyde

CAS RN

157701-72-9
Record name 2-fluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

Procedure details

43.3 g of 2-fluoro-4-nitrobenzoic acid was dissolved in 600 ml of dimethylformamide, and 1,1′-carbodiimide was added to it, and stirred at room temperature for 2 hours. 11.1 g of sodium borohydride was added thereto, and further stirred for 30 minutes. Aqueous saturated ammonium chloride solution was added to it, 800 ml of water was added thereto, extracted with 1.2 liters of ethyl acetate, and the organic layer was washed with saturated saline water. The solvent was evaporated away under reduced pressure, the residue was again diluted with ethyl acetate, and the organic layer was washed with water and saturated saline water. This was dried with anhydrous sodium sulfate, and the solvent was evaporated away to obtain 32.7 g of a brown oil.
Quantity
43.3 g
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reactant
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600 mL
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solvent
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Name
1,1′-carbodiimide
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reactant
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11.1 g
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800 mL
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Synthesis routes and methods III

Procedure details

Add borane-tetrahydrofuran complex (16.21 mL, 1 M) to a mixture of 2-fluoro-4-nitro-benzoic acid (1.2 g) and tetrahydrofuran (10 mL) at 0° C. Heat at 80° C. for 3 hours. Cool at room temperature and add 1 N aqueous hydrochloric acid (20 mL) and extract with ethyl acetate. Wash with saturated aqueous sodium bicarbonate and dry the remaining organic phase over sodium sulfate and concentrate under reduced pressure to provide (0.91 g, 83%) of an oil. Add (2-fluoro-4-nitro-phenyl)-methanol (0.91 g) to a mixture of dioxide manganese (1.1 g) in 20 ml of dichloromethane. Stir at room temperature overnight and filter over Celite®. Concentrate under reduced pressure to provide (0.27 g, 30%) of the title compound as an oil.
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0.91 g
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dioxide manganese
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1.1 g
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20 mL
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solvent
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Yield
30%

Synthesis routes and methods IV

Procedure details

Compound 14a (860 mg) was dissolved in tetrahydrofuran (10.0 ml), and the reaction mixture was ice-cooled. Diisobutylaluminum hydride/toluene solution (0.98 mol/l, 5.0 ml) was added thereto, and the mixture was stirred under ice-cooling for 1 hour. After adding a 1N hydrochloric acid aqueous solution, the reaction mixture was returned to room temperature and extracted with ethyl acetate. The organic layer was washed with a 1N hydrochloric acid aqueous solution and saturated sodium-hydrogencarbonate aqueous solution, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained residue was recrystallized with a mixed solvent of tert-butylmethylether and n-heptane to obtain Compound 14b (554 mg, 86%) as a white solid.
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860 mg
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10 mL
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Diisobutylaluminum hydride toluene
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5 mL
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86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-nitrobenzaldehyde
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2-Fluoro-4-nitrobenzaldehyde
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2-Fluoro-4-nitrobenzaldehyde
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2-Fluoro-4-nitrobenzaldehyde
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2-Fluoro-4-nitrobenzaldehyde
Reactant of Route 6
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2-Fluoro-4-nitrobenzaldehyde

Citations

For This Compound
23
Citations
G Lu, X Yuan, J Wang, XQ Sun, FR Cao, J Ren, Y Ke… - papers.ssrn.com
… The key intermediate of Enzalutamide as androgen receptor inhibitors was prepared using this catalytic condition starting from commercial available 2-fluoro4-nitrobenzaldehyde with …
Number of citations: 0 papers.ssrn.com
L Bucher, S Kappler-Gratias, N Desbois… - RSC Medicinal …, 2020 - pubs.rsc.org
… Corrole 12 was synthesized following general procedure B starting from 3.85 mmol (1 equiv., 650 mg) of 2-fluoro-4-nitrobenzaldehyde. The purification process used a SiO 2 plug (CHCl …
Number of citations: 7 pubs.rsc.org
A Kwiecień, Z Ciunik - Molecules, 2015 - mdpi.com
Stable hemiaminals can be obtained in the one-pot reaction between 2-aminopyrimidine and nitrobenzaldehyde derivatives. Ten new hemiaminals have been obtained, six of them in …
Number of citations: 12 www.mdpi.com
D Szalóki Vargáné, L Tóth, B Buglyó, A Kiss-Szikszai… - Molecules, 2020 - mdpi.com
… N-arylation of 15 with 2-fluoro-4-nitrobenzaldehyde could not be achieved in an S N Ar reaction with potassium or cesium carbonate in dry DMF at 140 C due to the reduced …
Number of citations: 6 www.mdpi.com
J Ježek, J Hlaváček, J Šebestík, J Ježek… - … Applications of Acridines …, 2017 - Springer
… Anilines react with 2-fluoro-4-nitrobenzaldehyde (39) affording suitable precursors 41 for acridine formation (Fig. 3.5). The acridine ring 42 is closed with TFA at elevated temperature. …
Number of citations: 2 link.springer.com
RA Hartz, VT Ahuja, SJ Nara, CMV Kumar… - Journal of Medicinal …, 2021 - ACS Publications
Effective treatment of chronic pain, in particular neuropathic pain, without the side effects that often accompany currently available treatment options is an area of significant unmet …
Number of citations: 11 pubs.acs.org
A Mándi - Molecules, 2020 - academia.edu
… N-arylation of 15 with 2-fluoro-4-nitrobenzaldehyde could not be achieved in an SNAr reaction with potassium or cesium carbonate in dry DMF at 140 ◦C due to the reduced …
Number of citations: 0 www.academia.edu
T Mizuhara, T Mizuhara - Development of Novel Anti-HIV …, 2013 - Springer
… 2-Fluoro-4-nitrobenzaldehyde (0.68 g, 4.0 mmol) was subjected to the general procedure. Yellow crystals (0.69 g, 77 %): mp 141–142 C (from CHCl 3 –n-hexane); IR (neat) cm −1 : …
Number of citations: 0 link.springer.com
H Wang - 2015 - search.proquest.com
Target tissue pharmacokinetics (PK) is the link between plasma PK and pharmacodynamic (PD) effects. Tissue PK can be determined noninvasively using positron emission …
Number of citations: 2 search.proquest.com
T Mizuhara - 2013 - books.google.com
The author successfully developed novel anti-HIV PD 404182 derivatives that exhibited submicromolar inhibitory activity against both HIV-1 and HIV-2. His thesis is in three parts. The …
Number of citations: 3 books.google.com

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